9-Fluoro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Fluoro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors and automated systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
9-Fluoro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
9-Fluoro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-Fluoro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom at the 9th position may enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The pyrazinoisoquinoline core may also play a role in its biological effects by interacting with cellular components .
Comparison with Similar Compounds
Similar Compounds
Praziquantel: 2-(Cyclohexylcarbonyl)-1,2,3,6,7-11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one.
Other Pyrazinoisoquinolines: Compounds with similar core structures but different substituents.
Uniqueness
9-Fluoro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C12H17Cl2FN2 |
---|---|
Molecular Weight |
279.18 g/mol |
IUPAC Name |
9-fluoro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline;dihydrochloride |
InChI |
InChI=1S/C12H15FN2.2ClH/c13-10-1-2-11-9(7-10)3-5-15-6-4-14-8-12(11)15;;/h1-2,7,12,14H,3-6,8H2;2*1H |
InChI Key |
FDPYMAXYEOEDDP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCNCC2C3=C1C=C(C=C3)F.Cl.Cl |
Origin of Product |
United States |
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